2,4-Pyrimidinediamine, 6-(methylthio)-5-nitroso-
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Overview
Description
2,4-Pyrimidinediamine, 6-(methylthio)-5-nitroso- is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a methylsulfanyl group at position 6, a nitroso group at position 5, and amino groups at positions 2 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 6-(methylthio)-5-nitroso- can be achieved through various methods. One common approach involves the nucleophilic substitution of halogenated pyrimidines. For instance, starting with 6-chloropyrimidine, the chlorine atom can be replaced by a methylsulfanyl group using a nucleophilic substitution reaction with sodium methylthiolate. The nitroso group can be introduced through the reaction of the intermediate with nitrous acid under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,4-Pyrimidinediamine, 6-(methylthio)-5-nitroso- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium dithionite, hydrogen gas with a catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidines depending on the electrophile used.
Scientific Research Applications
2,4-Pyrimidinediamine, 6-(methylthio)-5-nitroso- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Pyrimidinediamine, 6-(methylthio)-5-nitroso- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(Phenylsulfanyl)pyrimidine: Similar structure with a phenylsulfanyl group instead of a methylsulfanyl group.
6-(Phenylselanyl)pyrimidine: Contains a phenylselanyl group instead of a methylsulfanyl group.
6-Methylsulfanyluracil: A uracil derivative with a methylsulfanyl group at position 6.
Uniqueness
2,4-Pyrimidinediamine, 6-(methylthio)-5-nitroso- is unique due to the presence of both a methylsulfanyl group and a nitroso group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
4765-69-9 |
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Molecular Formula |
C5H7N5OS |
Molecular Weight |
185.21 g/mol |
IUPAC Name |
6-methylsulfanyl-5-nitrosopyrimidine-2,4-diamine |
InChI |
InChI=1S/C5H7N5OS/c1-12-4-2(10-11)3(6)8-5(7)9-4/h1H3,(H4,6,7,8,9) |
InChI Key |
FKXXHJGOVBNVSP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC(=C1N=O)N)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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